Bienvenue dans la boutique en ligne BenchChem!

Phenol, 4-[(4-aminophenyl)sulfonyl]-

Pharmaceutical analysis HPLC system suitability Pharmacopoeial impurity profiling

Phenol, 4-[(4-aminophenyl)sulfonyl]- (CAS 25963-47-7), also known as 4-amino-4′-hydroxydiphenylsulfone or Dapsone EP Impurity A, is an unsymmetrical diaryl sulfone bearing a 4-aminophenyl group on one side of the sulfonyl bridge and a 4-hydroxyphenyl group on the other. It is a well-characterized metabolite of the antileprotic drug dapsone (4,4′-diaminodiphenyl sulfone, DDS) and is recognized as a key pharmacopoeial impurity standard in both the British Pharmacopoeia (BP) and European Pharmacopoeia (Ph.

Molecular Formula C12H11NO3S
Molecular Weight 249.29 g/mol
CAS No. 25963-47-7
Cat. No. B194099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4-[(4-aminophenyl)sulfonyl]-
CAS25963-47-7
Synonyms4-Amino-4'-hydroxydiphenylsulfone;  4-[(4-Aminophenyl)sulfonyl]phenol;  p-Sulfanilylphenol
Molecular FormulaC12H11NO3S
Molecular Weight249.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)O
InChIInChI=1S/C12H11NO3S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,14H,13H2
InChIKeyPSHPCZGANRRQDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(4-Aminophenyl)sulfonyl]phenol (CAS 25963-47-7) – Critical Dapsone Metabolite & Pharmacopoeial Impurity Reference Standard for Procurement in Pharmaceutical QC and Bioanalytical Research


Phenol, 4-[(4-aminophenyl)sulfonyl]- (CAS 25963-47-7), also known as 4-amino-4′-hydroxydiphenylsulfone or Dapsone EP Impurity A, is an unsymmetrical diaryl sulfone bearing a 4-aminophenyl group on one side of the sulfonyl bridge and a 4-hydroxyphenyl group on the other [1]. It is a well-characterized metabolite of the antileprotic drug dapsone (4,4′-diaminodiphenyl sulfone, DDS) and is recognized as a key pharmacopoeial impurity standard in both the British Pharmacopoeia (BP) and European Pharmacopoeia (Ph. Eur.) monographs for dapsone drug substance and tablet formulations [2]. The compound is available as a Pharmaceutical Analytical Impurity from USP with catalog number 1A10500, underlining its procurement relevance for analytical method development, method validation (AMV), and quality control (QC) applications .

Why Generic Substitution of 4-[(4-Aminophenyl)sulfonyl]phenol with Other Dapsone Impurities or Sulfone Analogs Fails in Regulated Analytical Workflows


The compound occupies a unique regulatory and analytical niche that prevents interchangeability with other diaryl sulfones. Pharmacopoeial monographs (BP/Ph. Eur.) explicitly define Dapsone Impurity A as 4-(4-aminobenzene-1-sulfonyl)phenol, with a specified relative retention time (RRT) of approximately 1.1 relative to dapsone and a mandatory resolution factor of ≥2.0 from the dapsone peak [1]. Substitution with Dapsone Impurity B (4-(benzenesulfonyl)aniline, RRT ~2.5) or Impurity C (4,4′-[oxybis[(4,1-phenylene)sulfonyl]]dianiline, RRT ~3.5) would invalidate the system suitability test, as each impurity has a distinct chromatographic elution profile and correction factor [1]. Furthermore, its biological identity as a Phase I metabolite of dapsone—formed by N-dealkylation or oxidative deamination—grants it a specific toxicological signature relevant to metabolite identification studies, distinct from the N-hydroxylamine metabolite (DDS-NOH) that is primarily responsible for dapsone-induced methaemoglobinaemia [2].

Quantitative Differentiation Evidence for 4-[(4-Aminophenyl)sulfonyl]phenol (CAS 25963-47-7) Against Closest Dapsone-Related Analogs


Chromatographic Resolution Differentiating 4-[(4-Aminophenyl)sulfonyl]phenol from Parent Dapsone: BP/Ph. Eur. System Suitability Requirement

The British Pharmacopoeia 2025 Dapsone Tablets monograph mandates a resolution of at least 2.0 between the dapsone peak and the Impurity A (4-[(4-aminophenyl)sulfonyl]phenol) peak under the related substances HPLC method, with Impurity A exhibiting a relative retention time (RRT) of approximately 1.1 relative to dapsone [1]. In comparison, Impurity B has an RRT of ~2.5 and Impurity C ~3.5, each with different correction factors (1.9 for Impurity A vs. 2.7 for Impurity B and 1.7 for Impurity C). This demonstrates that Impurity A elutes closest to the parent drug and thus presents the greatest chromatographic challenge for resolution, making it the critical pair for system suitability validation.

Pharmaceutical analysis HPLC system suitability Pharmacopoeial impurity profiling

Pharmacopoeial Impurity Limit Specification: Quantitative Allowable Threshold for Impurity A in Dapsone Drug Product

The BP 2025 monograph for Dapsone Tablets sets individual impurity limits of not more than 0.4% for both Impurity A (4-[(4-aminophenyl)sulfonyl]phenol) and Impurity B, while Impurity C is limited to 0.3% [1]. Unspecified impurities are capped at 0.2% each, and total impurities must not exceed 2.0%. The reporting threshold is 0.1%. This differential limit structure demonstrates that Impurity A is classified at the highest allowable level alongside Impurity B, reflecting its prominence as a primary degradation product or process impurity that requires controlled, traceable reference material for accurate quantitation.

Pharmaceutical quality control Impurity limit compliance Regulatory specification

Biological Identity as Dapsone Phenolic Metabolite Distinguishes 4-[(4-Aminophenyl)sulfonyl]phenol from the Toxic N-Hydroxylamine Metabolite

4-[(4-Aminophenyl)sulfonyl]phenol is formed as an anti-bacterial metabolite of dapsone via oxidative N-dealkylation or deamination pathways, distinct from the N-hydroxylation pathway that generates dapsone hydroxylamine (DDS-NOH), the metabolite primarily responsible for methaemoglobinaemia and haemolytic anaemia [1]. In vitro studies with human liver microsomes have shown that DDS-NOH is a potent methaemoglobin former, whereas the phenolic metabolite (4-amino-4′-hydroxydiphenylsulfone) is generated through a separate CYP-mediated route and does not carry the same haematological toxicity liability [2]. This metabolic divergence means the phenolic metabolite serves as a marker of detoxification/clearance pathways rather than bioactivation, a distinction of paramount importance for in vitro drug metabolism and pharmacokinetic (DMPK) studies.

Drug metabolism Toxicology Metabolite identification

Physicochemical Property Differentiation: Melting Point and pKa Distinguish 4-[(4-Aminophenyl)sulfonyl]phenol from Symmetrical Diphenyl Sulfone Analogs

4-[(4-Aminophenyl)sulfonyl]phenol exhibits a distinct melting point of 193–194 °C and a predicted pKa of 7.10 ± 0.13 (for the phenolic OH), contrasting sharply with the parent drug dapsone (4,4′-diaminodiphenyl sulfone, m.p. 175–176 °C) and the fully hydroxylated analog 4,4′-dihydroxydiphenyl sulfone (Bisphenol S, m.p. 245–250 °C) [1]. The unsymmetrical substitution pattern introduces a permanent dipole that alters solubility: the compound is only slightly soluble in DMSO and methanol, consistent with its computed XLogP3 of 1.6 [2]. These properties directly impact analytical method development, requiring specific dissolution solvents and chromatographic conditions distinct from those used for the more symmetrical dapsone or Bisphenol S.

Physicochemical characterization Solid-state properties Pre-formulation analysis

Procurement-Driven Application Scenarios for 4-[(4-Aminophenyl)sulfonyl]phenol (CAS 25963-47-7) in Pharmaceutical and Bioanalytical Workflows


Pharmacopoeial System Suitability Standard for Dapsone HPLC-UV Methods

Analytical laboratories performing BP/Ph. Eur. compliance testing of dapsone API or tablets must procure 4-[(4-aminophenyl)sulfonyl]phenol as Impurity A reference material to prepare system suitability solution (3). The BP 2025 monograph demands a minimum resolution of 2.0 between dapsone and Impurity A [1]. Without the authentic compound, the laboratory cannot validate the chromatographic system, and any release data generated would be regulatory non-compliant.

Quantitative Impurity Determination in Dapsone Batch Release and Stability Studies

The BP monograph caps Impurity A at 0.4% in dapsone tablets, with a correction factor of 1.9 applied for quantification [1]. A certified reference standard of 4-[(4-aminophenyl)sulfonyl]phenol is required to construct calibration curves for accurate impurity determination in both API release testing and ICH stability studies. Its use ensures batch-to-batch consistency monitoring and regulatory submission readiness for ANDA/NDA filings.

Metabolite Identification and Quantification in Preclinical and Clinical DMPK Studies

The compound is a known Phase I metabolite of dapsone, formed via oxidative deamination and distinct from the toxic hydroxylamine metabolite [1]. Bioanalytical laboratories require the authentic metabolite as an analytical reference standard for LC-MS/MS method development and validation to quantify this metabolite in plasma, urine, or in vitro microsomal/hepatocyte incubations, thereby enabling accurate pharmacokinetic profiling and metabolic pathway elucidation.

Forced Degradation and Stress Testing Studies for Dapsone Formulations

4-[(4-Aminophenyl)sulfonyl]phenol may arise as a hydrolytic or oxidative degradation product of dapsone under stressed conditions. Pharmaceutical development scientists use the authentic impurity standard to spike degradation samples, confirm peak identity via retention time matching, and establish mass balance in forced degradation studies. This supports the validation of stability-indicating HPLC methods required for regulatory filings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenol, 4-[(4-aminophenyl)sulfonyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.